![molecular formula C19H12O3 B2357778 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione CAS No. 810690-25-6](/img/structure/B2357778.png)
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione is a chemical compound with the molecular formula C19H12O3 and a molecular weight of 288.302 g/mol. This compound is known for its applications in various scientific experiments and research fields.
Métodos De Preparación
The synthesis of 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of indane-1,3-dione with an aromatic aldehyde and an aromatic azide in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions typically involve heating and stirring the mixture to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use in drug development.
Industry: It is employed in the production of dyes, photoinitiators for polymerization, and chromophores for non-linear optical applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various chemical reactions. Its effects are mediated through its ability to form stable intermediates and products during these reactions.
Comparación Con Compuestos Similares
2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione is similar to other compounds such as indane-1,3-dione and indanone. it is unique due to its specific structure and the presence of the prop-2-ynoxyphenyl group, which imparts distinct chemical and physical properties . Similar compounds include:
Indane-1,3-dione: A versatile building block used in various applications ranging from biosensing to photopolymerization.
Indanone: Commonly associated with the design of biologically active compounds, including drugs for treating Alzheimer’s disease and AIDS.
These similarities and differences highlight the uniqueness of this compound in scientific research and applications.
Propiedades
IUPAC Name |
2-[(4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c1-2-11-22-14-9-7-13(8-10-14)12-17-18(20)15-5-3-4-6-16(15)19(17)21/h1,3-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDSYYOLUXPPFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
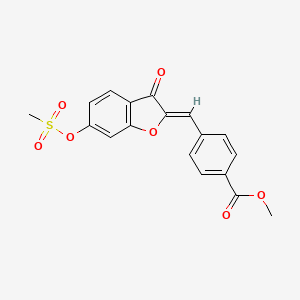
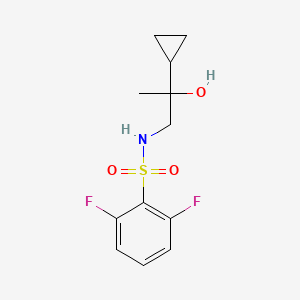
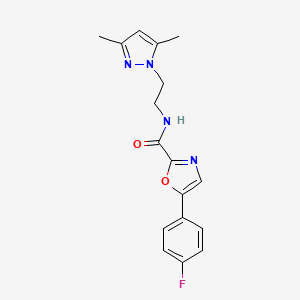

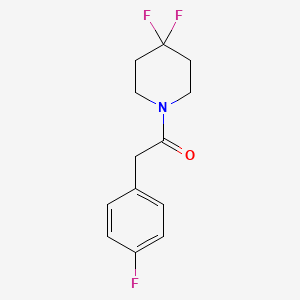

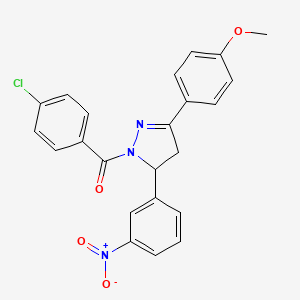
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)
